Cas no 1185427-08-0 (5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole)

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a boronic ester derivative of indole, featuring a tosyl-protected nitrogen and a methoxy substituent. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The dioxaborolane moiety enhances stability and handling under ambient conditions, while the tosyl group provides selective deprotection opportunities. Its well-defined reactivity profile makes it valuable for pharmaceutical and materials science research, particularly in constructing indole-based scaffolds. The electron-donating methoxy group further modulates reactivity, offering additional synthetic flexibility. This reagent is typically employed under controlled conditions to ensure optimal coupling efficiency.
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole structure
1185427-08-0 structure
Product name:5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
CAS No:1185427-08-0
MF:C22H26BNO5S
MW:427.321545124054
MDL:MFCD15143423
CID:4684194

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester
    • 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
    • AM806714
    • 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
    • MDL: MFCD15143423
    • Inchi: 1S/C22H26BNO5S/c1-15-7-10-17(11-8-15)30(25,26)24-14-19(18-13-16(27-6)9-12-20(18)24)23-28-21(2,3)22(4,5)29-23/h7-14H,1-6H3
    • InChI Key: ACPVPMXEIBPNRD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C2C=CC(=CC=2C(B2OC(C)(C)C(C)(C)O2)=C1)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 712
  • Topological Polar Surface Area: 75.1

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM205537-1g
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
1185427-08-0 97%
1g
$490 2023-02-03
Chemenu
CM205537-25g
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
1185427-08-0 97%
25g
$5880 2023-02-03
abcr
AB390025-100mg
5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester; .
1185427-08-0
100mg
€210.70 2025-02-19
abcr
AB390025-1g
5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester; .
1185427-08-0
1g
€369.80 2025-02-19
abcr
AB390025-5g
5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester; .
1185427-08-0
5g
€999.00 2025-02-19
abcr
AB390025-1 g
5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester
1185427-08-0
1 g
€892.00 2023-07-19
abcr
AB390025-100 mg
5-Methoxy-1-tosyl-1H-indole-3-boronic acid pinacol ester
1185427-08-0
100 mg
€382.00 2023-07-19
Chemenu
CM205537-100mg
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
1185427-08-0 97%
100mg
$196 2023-02-03
Chemenu
CM205537-5g
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
1185427-08-0 97%
5g
$1960 2023-02-03

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole Related Literature

Additional information on 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Comprehensive Overview of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (CAS 1185427-08-0)

The compound 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (CAS 1185427-08-0) is a highly specialized boron-containing indole derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a dioxaborolane moiety and a tosyl-protected indole core, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a widely used method in drug discovery and material science.

In recent years, the demand for boronic acid derivatives like 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole has surged due to their pivotal role in targeted drug development. Researchers are particularly interested in its potential for creating kinase inhibitors and anticancer agents, aligning with the growing focus on precision medicine. The compound’s CAS 1185427-08-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic perspective, the dioxaborolane group in this compound enhances stability and reactivity, addressing common challenges in boron chemistry. Its methoxy-indole scaffold is also notable for mimicking natural bioactive molecules, making it a hotspot for medicinal chemistry applications. Users often inquire about its solubility, storage conditions, and handling protocols, underscoring the need for practical guidance in laboratory settings.

The rise of AI-driven drug discovery has further amplified interest in compounds like 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole. Computational models frequently leverage its structural features to predict bioactivity or optimize molecular interactions. This synergy between experimental and theoretical approaches highlights its versatility in modern research.

For suppliers and manufacturers, ensuring high purity and consistent batch-to-batch reproducibility of CAS 1185427-08-0 is critical, as impurities can significantly impact cross-coupling efficiency. Analytical techniques such as HPLC and NMR are essential for quality control, topics frequently explored in user forums and technical literature.

Environmental and regulatory considerations also play a role in the compound’s use. While not classified as hazardous, its boron-based nature necessitates adherence to green chemistry principles, such as minimizing waste and optimizing reaction yields. These aspects resonate with the broader scientific community’s push toward sustainable synthesis.

In summary, 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (CAS 1185427-08-0) exemplifies the intersection of innovation and utility in organic chemistry. Its multifaceted applications—from drug design to catalysis—ensure its continued prominence in both academic and industrial research landscapes.

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